Streptimidone

Descripción general

Descripción

La estreptimicina es un antibiótico poliquétido que contiene glutarimida aislado de diversas especies de Streptomyces. Es conocido por sus propiedades antifúngicas, antibacterianas y anticancerígenas. La estreptimicina y sus derivados han sido objeto de una amplia investigación debido a sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La estreptimicina se produce normalmente mediante procesos de fermentación que implican especies de Streptomyces. El caldo de fermentación se somete a varios pasos de purificación, incluyendo cromatografía y cristalización, para aislar el compuesto . Por ejemplo, la 9-metil trans-estreptimicina se puede preparar cultivando microbios Streptomyces, seguido de filtración, cromatografía y cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Métodos de producción industrial: La producción industrial de estreptimicina implica la fermentación a gran escala utilizando condiciones de cultivo optimizadas para maximizar el rendimiento. El caldo de fermentación se procesa a través de múltiples etapas de filtración, extracción y purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La estreptimicina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones se utilizan a menudo para modificar el compuesto con el fin de mejorar su actividad biológica o para crear nuevos derivados .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran estreptimicina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían dependiendo de la modificación deseada, pero típicamente implican temperaturas controladas y niveles de pH .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de estreptimicina con anillos de glutarimida o cadenas laterales modificadas. Estos derivados a menudo exhiben diferentes actividades biológicas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Chemistry

Streptimidone serves as a model compound in studies related to polyketide biosynthesis and glutarimide ring chemistry. Its structural properties make it a valuable tool for understanding the mechanisms behind the synthesis of complex natural products.

Biology

In biological research, this compound is utilized to investigate protein synthesis inhibition and its subsequent effects on cellular processes. This application is crucial for understanding how certain compounds can disrupt cellular functions, potentially leading to therapeutic advancements.

Medicine

This compound has demonstrated significant potential in medical applications due to its antifungal , antibacterial , and anticancer properties. It is being explored as a candidate for drug development aimed at treating various infections and diseases:

- Antibacterial Activity : Research indicates that this compound exhibits activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Properties : The compound has been evaluated for its efficacy against fungal pathogens, contributing to the development of new antifungal agents.

- Anticancer Potential : Studies have shown that this compound may possess anticancer properties, particularly against specific cancer cell lines .

Antibacterial Activity

A study published in Antibiot Chemother (1960) highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound's ability to inhibit growth was particularly noted against resistant strains, suggesting its potential role in antibiotic therapy .

Anticancer Research

Recent investigations into the anticancer properties of this compound have revealed promising results. For instance, a study involving Streptomyces sp. MA37 demonstrated that compounds derived from this strain, including this compound, showed selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 2.2 µM, indicating significant potency compared to other known agents .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Bacillus subtilis | 1 µg/mL |

| Escherichia coli | Not effective |

Table 2: Anticancer Activity of this compound

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 2.2 |

| Desferrioxamine B | MCF-7 | 61.1 |

Mecanismo De Acción

La estreptimicina ejerce sus efectos inhibiendo la síntesis de proteínas en las células eucariotas. Se dirige a la subunidad ribosómica 60S, impidiendo la elongación de la cadena polipeptídica durante la traducción. Esta inhibición conduce a la supresión de la síntesis de proteínas, lo cual es crítico para el crecimiento y la supervivencia de las células fúngicas y bacterianas .

Comparación Con Compuestos Similares

La estreptimicina es parte de una clase de antibióticos que contienen glutarimida, que incluye compuestos como la cicloheximida, la lactimidomicina y la migrastatina .

Cicloheximida: Al igual que la estreptimicina, la cicloheximida inhibe la síntesis de proteínas, pero se utiliza más comúnmente como reactivo de laboratorio.

La singularidad de la estreptimicina radica en su amplio espectro de actividades biológicas y su potencial para la modificación con el fin de crear nuevos derivados con propiedades mejoradas .

Actividad Biológica

Streptimidone is a naturally occurring compound produced by certain species of Streptomyces, a genus known for its ability to synthesize a wide array of bioactive metabolites. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Derivatives

This compound is characterized by a glutarimide ring structure, which is a common feature among various antibiotics derived from Streptomyces. Recent studies have identified several derivatives of this compound, including:

- This compound (1) : The parent compound.

- Derivative 2 : A non-hydroxylated analog at the C-5 position.

- Derivative 3 : Contains an α, β-unsaturated ketone moiety at positions C-5 and C-6.

- Derivative 4 : An opened glutarimide ring variant.

- Derivative 5 : Similar to 4 but with an additional methoxy group instead of an amide group .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Table 1 summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Low activity | >100 μg/mL |

| Escherichia coli | Moderate activity | 50 μg/mL |

| Bacillus subtilis | Moderate activity | 25 μg/mL |

| Listeria monocytogenes | Moderate activity | 30 μg/mL |

| Streptococcus pneumoniae | Weak activity | >100 μg/mL |

The compound has shown effectiveness particularly against Gram-positive bacteria, although its efficacy against Gram-negative strains remains limited .

Cytotoxic Activity

Research indicates that this compound and some of its derivatives possess cytotoxic effects against human cancer cell lines. The following findings highlight its cytotoxicity:

- Cytotoxicity Assays : this compound (1) and derivative 3 demonstrated weak cytotoxic activity against three human cancer cell lines, namely cervical carcinoma, hepatoma, and myeloid leukemia cells. The IC50 values were observed to be above 100 μg/mL for these compounds .

- Comparative Analysis : Derivative compounds showed varied levels of cytotoxicity, suggesting that structural modifications can influence biological activity.

This compound's mechanism primarily involves the inhibition of protein synthesis. It has been shown to inhibit eukaryotic translation elongation in cell-free assays at concentrations around 50 μg/mL . This action is critical in understanding how this compound can reduce tumor growth in experimental models.

Case Studies

A notable case study involved the use of this compound in a preclinical model for cancer therapy. The study demonstrated that administration of this compound led to significant reductions in tumor size in H.S. (human sarcoma) models, indicating potential therapeutic applications in oncology. However, the compound's low solubility and bioavailability present challenges for clinical use .

Propiedades

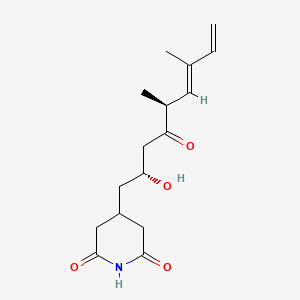

IUPAC Name |

4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317666 | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-72-7 | |

| Record name | Streptimidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Streptimidone and where is it found?

A1: this compound is a glutarimide antibiotic originally isolated from Streptomyces rimosus forma paromomycinus. [] It is also produced by Micromonospora coerulea, and has been identified as a metabolite in certain species of Cordyceps and Isaria cicadae fungi. [, ] Protomycin, previously thought to be a distinct compound, has been shown to be identical to this compound. []

Q2: What is the mechanism of action of this compound?

A2: this compound acts by inhibiting protein synthesis on 80S ribosomes. [, , ] This inhibition has been demonstrated in various systems, including rat liver microsomes and Novikoff cell cultures. [, ]

Q3: How does this compound affect the circadian rhythm in Gonyaulax polyedra?

A3: Studies using Gonyaulax polyedra, a marine dinoflagellate, have shown that this compound can induce phase shifts in its circadian rhythm of bioluminescence. [, ] These phase shifts, either advances or delays, are dependent on the timing of this compound application within the circadian cycle, resulting in distinct phase response curves (PRCs). []

Q4: What is the chemical structure of this compound?

A4: this compound contains a glutarimide ring system with a conjugated diene side chain. Its absolute configuration has been determined as (2R,5S,6E). [] A closely related compound, 9-methylthis compound, has also been identified and structurally characterized. [, ]

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C16H23NO4, and its molecular weight is 293.36 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), high-resolution Fast Atom Bombardment (FAB) mass spectrometry, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. [, , ] These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: Yes, research has explored the synthesis and antifungal activity of all four stereoisomers of this compound. [] The naturally occurring diastereomer exhibited the most potent antimicrobial activity, highlighting the importance of stereochemistry for biological activity. [] Further studies have explored the synthesis of this compound analogs, aiming to understand the relationship between structure and activity, particularly for NF-κB activation inhibition. []

Q8: Is there evidence of resistance to this compound?

A8: While specific resistance mechanisms for this compound are not extensively detailed in the provided research, studies with Saccharomyces strains have shown resistance to both actidione (cycloheximide) and this compound. [] This suggests potential for cross-resistance among glutarimide antibiotics, which is a common phenomenon observed with other antibiotic classes.

Q9: What are the potential applications of this compound?

A10: this compound has shown potent antifungal activity against various plant pathogenic fungi, including Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea. [] Its efficacy in controlling these fungi in greenhouse settings suggests potential applications in agriculture. [] Further research is necessary to explore its potential use in clinical settings and other applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.